N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide
Overview
Description
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group
Scientific Research Applications
X-ray Powder Diffraction in Derivatives Research
N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide, as a derivative of N-aryl-2,4-dichlorophenoxyacetamide, has been characterized using X-ray powder diffraction, showcasing its potential as a pesticide. This method provides valuable data on peak positions, intensities, and unit cell parameters, contributing to the understanding of its physical properties and potential applications (Olszewska, Pikus, & Tarasiuk, 2008).
19F NMR Studies in Protein Conformation
In 19F NMR studies of proteins, derivatives like this compound are used as probes to understand protein conformations. These studies analyze the sensitivity of chemical shifts to environmental changes, which is crucial for understanding protein behavior and interactions (Ye et al., 2015).
Structural Analysis in Crystallography
The compound and its close derivatives play a role in crystallography, aiding in the study of molecular structures and intermolecular interactions. Such studies are essential for understanding the molecular geometry and potential for forming various types of bonds, which is critical in the design of new materials and pharmaceuticals (Boechat et al., 2011).
Synthesis and Biological Assessment
This compound is involved in the synthesis of various derivatives, including those with potential antimicrobial properties. Understanding the synthesis and characterization of these derivatives is crucial for developing new pharmaceuticals and materials with specific properties (Ghazzali et al., 2012).
Antimicrobial and Hemolytic Activity Studies
Derivatives of this compound have been explored for their antimicrobial and hemolytic activities. Such studies are fundamental in discovering new antimicrobial agents and understanding their mechanisms of action (Gul et al., 2017).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide typically involves the bromination of a trifluoromethyl-substituted phenyl compound followed by acetamidation. One common method includes the reaction of 4-bromo-3-(trifluoromethyl)aniline with acetic anhydride under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and acetamidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions
Properties
IUPAC Name |
N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c1-5(15)14-6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHSBSXIGFIMNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351327 | |
Record name | N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41513-05-7 | |
Record name | N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41513-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetamide, N-[4-bromo-3-(trifluoromethyl)phenyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.911 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chemical structure of a trifluoromethyl tag impact its usefulness in 19F NMR protein studies?
A: The chemical environment surrounding the trifluoromethyl group significantly influences its 19F chemical shift sensitivity. Tags with greater sensitivity to changes in their surroundings, such as those influenced by nearby amino acid residues or conformational changes, are desirable. This sensitivity allows researchers to obtain more detailed information about protein structure and dynamics. [, ]
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